5-(3-Hydroxyazetidin-1-yl)pyrazine-2-carbonitrile
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Overview
Description
5-(3-Hydroxyazetidin-1-yl)pyrazine-2-carbonitrile: is a chemical compound with the molecular formula C8H8N4O and a molecular weight of 176.179 g/mol . This compound features a pyrazine ring substituted with a hydroxyazetidine group and a nitrile group, making it a unique structure in the realm of heterocyclic chemistry.
Mechanism of Action
- Unfortunately, specific primary targets for 5-(3-Hydroxyazetidin-1-yl)pyrazine-2-carbonitrile have not been clearly identified in the literature. However, we know that pyrrolopyrazine derivatives, in general, exhibit various biological activities, including antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory effects .
Target of Action
Preparation Methods
Industrial Production Methods:
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxy group in the azetidine ring can undergo oxidation reactions.
Reduction: The nitrile group can be reduced to an amine under appropriate conditions.
Substitution: The pyrazine ring can participate in various substitution reactions, particularly nucleophilic substitutions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or catalytic hydrogenation.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: Formation of ketones or carboxylic acids from the hydroxy group.
Reduction: Formation of primary amines from the nitrile group.
Substitution: Various substituted pyrazine derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
- Used as a building block in the synthesis of more complex heterocyclic compounds.
- Employed in the study of reaction mechanisms involving pyrazine derivatives.
Biology
- Potential applications in the development of bioactive molecules due to its unique structure.
Medicine
- Investigated for its potential pharmacological properties, although specific applications are not well-documented.
Industry
Comparison with Similar Compounds
Similar Compounds
Pyrazine-2-carbonitrile: Lacks the hydroxyazetidine group, making it less versatile in certain reactions.
3-Hydroxyazetidine: Lacks the pyrazine ring, limiting its applications in heterocyclic chemistry.
Uniqueness
Properties
IUPAC Name |
5-(3-hydroxyazetidin-1-yl)pyrazine-2-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N4O/c9-1-6-2-11-8(3-10-6)12-4-7(13)5-12/h2-3,7,13H,4-5H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
COTBAIKFZIISKU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C2=NC=C(N=C2)C#N)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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